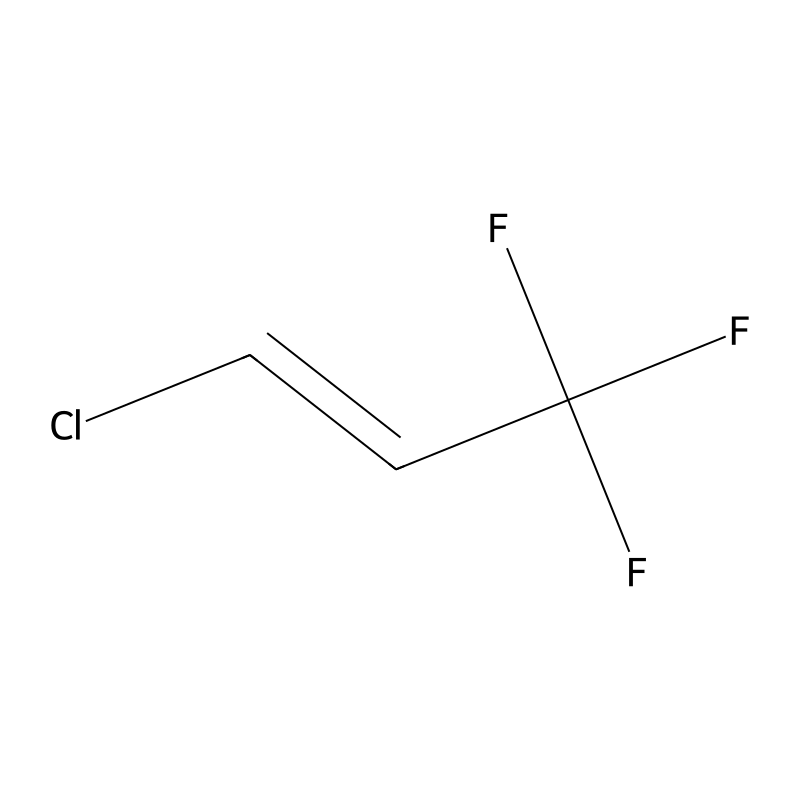

1-Chloro-3,3,3-trifluoro-1-propene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-3,3,3-trifluoro-1-propene is an unsaturated chlorofluorocarbon with the chemical formula C3H2ClF3. This compound exists in two isomeric forms: the E- (trans-) and Z- (cis-) isomers. At room temperature, it appears as a colorless liquid and is recognized for its low global warming potential, making it a suitable candidate for use as a refrigerant in various applications, particularly in air conditioning systems .

- Substitution Reactions: The compound can react with nucleophiles such as hydroxide ions to yield 3,3,3-trifluoro-1-propanol.

- Addition Reactions: It can undergo addition reactions with halogens or hydrogen halides, resulting in dihalogenated derivatives.

- Polymerization: Under specific conditions, it can polymerize to form poly(1-chloro-3,3,3-trifluoropropene) .

Common reagents involved in these reactions include hydrogen fluoride and chlorine.

The synthesis of 1-chloro-3,3,3-trifluoro-1-propene typically involves two main steps:

- Fluorination: The starting material, 1,1,1,3,3-pentachloropropane, is reacted with hydrogen fluoride in the presence of a catalyst to produce 1-chloro-3,3,3-trifluoropropane.

- Dehydrohalogenation: The resultant 1-chloro-3,3,3-trifluoropropane undergoes dehydrohalogenation to yield 1-chloro-3,3,3-trifluoro-1-propene.

Alternative methods may involve using radical generators to facilitate isomerization without solid catalysts .

The compound has several important applications:

- Refrigerants: Due to its low global warming potential (GWP), it is used as an environmentally friendly refrigerant.

- Foaming Agents: It serves as a blowing agent in the production of polyurethane foams.

- Heat Transfer Fluids: Its thermal stability makes it suitable for heat transfer applications.

- Cleaning Agents: Its chemical properties allow it to function effectively as a cleaning solvent in various industrial processes .

Several compounds share structural or functional similarities with 1-chloro-3,3,3-trifluoro-1-propene:

| Compound Name | Formula | Key Differences |

|---|---|---|

| 1,1,1,2-Tetrafluoroethane | C2H2F4 | Higher GWP; less environmentally friendly |

| 1,1,1,3,3-Pentafluoropropane | C3H5F5 | Better thermal stability; higher toxicity |

| 2-Chloro-2-(trifluoromethyl)propane | C4H6ClF3 | Different structural backbone; higher GWP |

These comparisons highlight the unique properties of 1-chloro-3,3,3-trifluoro-1-propene that make it advantageous for specific applications such as refrigeration and foam production .